2-Propoxyacetaldehyde
Description
It features an aldehyde functional group (-CHO) and a propoxy ether substituent (-OCH₂CH₂CH₃) attached to the adjacent carbon. This compound is likely used in organic synthesis, particularly as an intermediate for pharmaceuticals, fragrances, or specialty polymers. Its reactivity stems from the electrophilic aldehyde group, which participates in condensation, oxidation, and nucleophilic addition reactions.
Properties
IUPAC Name |
2-propoxyacetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-4-7-5-3-6/h3H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPMKTSZVUDZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propoxyacetaldehyde can be synthesized through the reaction of acetaldehyde with propanol in the presence of an acid catalyst. The reaction typically involves the nucleophilic addition of propanol to the carbonyl group of acetaldehyde, followed by dehydration to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-Propoxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Propoxyacetic acid.
Reduction: 2-Propoxyethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Propoxyacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-propoxyacetaldehyde involves its reactivity with nucleophiles due to the presence of the electrophilic carbonyl group. This reactivity allows it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights key aldehydes for comparative analysis:
(a) Acetaldehyde (CH₃CHO)
- Toxicity : Inhalation studies in rodents show nasal lesions (e.g., squamous metaplasia) at concentrations ≥ 400 ppm. Similar respiratory effects are observed in humans, with irritation thresholds as low as 25 ppm .
- Reactivity : Highly volatile and reactive, forming acetals and undergoing oxidation to acetic acid.
(b) Propionaldehyde (CH₃CH₂CHO)
- Structure : Contains a three-carbon chain (ethyl group adjacent to -CHO).
- Toxicity : Induces nasal lesions comparable to acetaldehyde in rodent studies, with subchronic exposure thresholds at 200–400 ppm. The U.S. EPA emphasizes its structural and toxicological similarity to acetaldehyde, suggesting shared mechanisms of mucosal damage .
- Reactivity : Less volatile than acetaldehyde due to longer alkyl chain; participates in analogous aldehyde reactions.
(c) Butyraldehyde (CH₃(CH₂)₂CHO) and Isobutyraldehyde ((CH₃)₂CHCHO)
- Structure : Four-carbon aldehydes (linear vs. branched).
- Both compounds exhibit lower volatility, prolonging respiratory exposure .
Key Differentiators for 2-Propoxyacetaldehyde
- Metabolism : The ether linkage could alter metabolic pathways (e.g., slower oxidation to carboxylic acids compared to acetaldehyde or propionaldehyde).
- Toxicity Prediction: Based on structural analogs, this compound may cause respiratory irritation, but the propoxy group might mitigate acute toxicity by reducing reactivity or volatility.
Data Table: Comparative Properties of Aldehydes
*Estimated values based on structural analogs.
Notes and Limitations
Data Gaps: No specific studies on this compound were identified in the provided evidence.
Toxicological Uncertainty : While acetaldehyde and propionaldehyde data suggest respiratory risks, the propoxy group’s impact on toxicity (e.g., metabolic detoxification or bioaccumulation) remains unverified .
Regulatory Implications : Regulatory frameworks for aldehydes (e.g., OSHA exposure limits) should be cautiously applied to this compound until targeted studies are conducted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
